molecular formula C27H28N4O4S B11370239 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11370239
M. Wt: 504.6 g/mol
InChI Key: ASICRRWGTBPYAJ-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyrimidine rings, using reagents such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to fully understand its efficacy and safety.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions and applications. Some examples of similar compounds include:

The uniqueness of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-22-8-5-7-20(3)15-22)31(18-23-9-6-14-35-23)17-21-12-10-19(2)11-13-21/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

ASICRRWGTBPYAJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

Origin of Product

United States

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